molecular formula C13H13BrClNOS2 B14704638 3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine CAS No. 23517-56-8

3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine

Cat. No.: B14704638
CAS No.: 23517-56-8
M. Wt: 378.7 g/mol
InChI Key: JMBQEVHBTYVLJM-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine is a synthetic organic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the phenyl ring of this compound adds to its unique chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with butylrhodanine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The bromine and chlorine atoms in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: The compound is being investigated for its antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity. This interaction may occur through covalent bonding or non-covalent interactions such as hydrogen bonding or van der Waals forces. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-3-chlorophenyl)-5-methylrhodanine
  • 3-(4-Bromo-3-chlorophenyl)-5-ethylrhodanine
  • 3-(4-Bromo-3-chlorophenyl)-5-propylrhodanine

Uniqueness

3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of bromine and chlorine atoms in the phenyl ring also contributes to its distinct properties compared to other rhodanine derivatives.

Properties

CAS No.

23517-56-8

Molecular Formula

C13H13BrClNOS2

Molecular Weight

378.7 g/mol

IUPAC Name

3-(4-bromo-3-chlorophenyl)-5-butyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13BrClNOS2/c1-2-3-4-11-12(17)16(13(18)19-11)8-5-6-9(14)10(15)7-8/h5-7,11H,2-4H2,1H3

InChI Key

JMBQEVHBTYVLJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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